3,4-Difluoro-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2/c1-10-20-16(24-22-10)9-11-4-2-3-5-15(11)21-17(23)12-6-7-13(18)14(19)8-12/h2-8H,9H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLUBZXUIBLZCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide typically involves multiple steps:
Formation of the 3-methyl-1,2,4-oxadiazole moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluorobenzene ring: This step involves the substitution of hydrogen atoms on the benzene ring with fluorine atoms, often using reagents such as fluorine gas or other fluorinating agents.
Coupling of the oxadiazole and benzene rings: This is typically done through a nucleophilic substitution reaction, where the oxadiazole moiety is introduced to the benzene ring.
Formation of the amide linkage: The final step involves the reaction of the amine group with a carboxylic acid derivative to form the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluorine atoms and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Drug Development : The unique structure of 3,4-difluoro-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide positions it as a promising candidate for drug development. Its potential therapeutic applications include:
- Anticancer Activity : Preliminary studies indicate that compounds with similar oxadiazole structures exhibit significant anticancer properties. For instance, related oxadiazole derivatives have shown percent growth inhibitions (PGIs) against various cancer cell lines such as SNB-19 and OVCAR-8 .
- Mechanism of Action : The mechanism by which this compound exerts its effects may involve interactions with specific molecular targets, potentially inhibiting enzyme activity or altering receptor functions. The presence of difluoro groups enhances the compound's binding affinity to biological targets.
Materials Science
Advanced Materials Development : The fluorinated structure of this compound contributes to its potential use in materials science:
- Thermal Stability : The incorporation of fluorine atoms is known to improve the thermal stability of materials. This property can be advantageous in developing heat-resistant polymers or coatings.
Biological Studies
Biological Activity Assessment : The compound's biological activities are under investigation for various applications:
- Cellular Interactions : Studies suggest that this compound may interact with cellular pathways involved in cancer progression. For example, the oxadiazole moiety is associated with several biological activities including anticancer and antimicrobial effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 3,4-Difluoro-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, thereby affecting biochemical pathways.
Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
DNA/RNA interaction: The compound may interact with genetic material, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Benzamide Modifications
The 3,4-difluoro substitution on the benzamide distinguishes it from analogs in and , which often lack fluorine or feature alternative substituents (e.g., chloro, nitro, or cyano groups). Fluorination is known to improve lipophilicity (logP) and membrane permeability while reducing metabolic degradation, as seen in pesticide agents like N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican) .
Table 1: Substituent Effects on Benzamide Derivatives
Heterocyclic Linker Variations
The methylene (-CH2-) bridge in the target compound contrasts with thioether (-S-) linkers in analogs like 2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-3-pyridinecarboxamide (, No. 20). Thioether groups may introduce susceptibility to oxidation, whereas methylene linkers offer greater stability, critical for drug candidates requiring prolonged systemic exposure .
Oxadiazole Ring Modifications
The 3-methyl-1,2,4-oxadiazole group is a recurring motif in bioactive compounds (e.g., ’s N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide). The methyl group at position 3 may enhance steric shielding, protecting the oxadiazole ring from enzymatic hydrolysis compared to unsubstituted analogs. This substitution is absent in compounds like 3-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)-5-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiazol-2-yl)benzamide (), where oxadiazole positional isomers (1,3,4 vs. 1,2,4) alter electronic properties and binding interactions .
Physicochemical Properties (Hypothetical Analysis)
- Molecular Weight : ~380–400 g/mol (estimated based on analogs).
- logP : Predicted to be moderate (~3.0–3.5) due to fluorine’s hydrophobicity and oxadiazole’s polarity.
- Solubility : Likely low in aqueous media, necessitating formulation optimization.
Biological Activity
3,4-Difluoro-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide is a compound of significant interest due to its potential biological activities. This article provides a detailed examination of its biological properties, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the class of oxadiazole derivatives. Its structure includes a difluorobenzamide core and an oxadiazole moiety. The synthesis typically involves several steps:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Fluorination : Difluoro groups are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
- Coupling Reaction : The final step involves coupling the oxadiazole with the difluorobenzamide to form the desired amide bond .
Antimicrobial Properties
Research indicates that compounds containing oxadiazole moieties exhibit notable antimicrobial activities. For instance, derivatives similar to this compound have shown significant antibacterial effects against various strains of bacteria, including Escherichia coli and Pseudomonas aeruginosa .
Anticancer Activity
Studies have demonstrated that oxadiazole derivatives can act as potent anticancer agents. The mechanism often involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. For example, difluoromethyl-1,3,4-oxadiazoles have been identified as selective inhibitors of HDAC6, exhibiting a two-step slow-binding mechanism that enhances their efficacy against cancer cells .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoro groups and the oxadiazole moiety can engage with enzymes or receptors, potentially inhibiting their activity or altering their function .
Study 1: Antimicrobial Activity Assessment
A study assessed the antimicrobial efficacy of various oxadiazole derivatives similar to our compound. Results indicated significant antibacterial activity against E. coli and Pseudomonas aeruginosa, with some compounds achieving minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Study 2: Anticancer Efficacy
Another research effort focused on the anticancer properties of oxadiazole derivatives. In vitro tests demonstrated that these compounds could induce apoptosis in cancer cell lines by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3,4-difluoro-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide?
- Methodological Answer : The synthesis typically involves two key steps:
Formation of the oxadiazole ring : Start with a substituted amidoxime precursor (e.g., benzamidoxime) and react it with an acylating agent (e.g., acetic anhydride) under reflux. Thermal cyclization of the intermediate O-acylated amidoxime yields the 1,2,4-oxadiazole core .
Coupling the benzamide moiety : Use a palladium-catalyzed cross-coupling or nucleophilic aromatic substitution to attach the 3,4-difluorobenzamide group to the oxadiazole-containing scaffold. Characterization via and NMR is critical to confirm regioselectivity and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR are essential for verifying the oxadiazole ring formation and substitution patterns. The methyl group on the oxadiazole (δ ~2.5 ppm in NMR) and fluorine atoms in the benzamide (δ ~110–120 ppm in NMR) provide diagnostic signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for detecting potential byproducts like uncyclized intermediates.
- X-ray Crystallography : Single-crystal X-ray diffraction (using software like SHELXL) resolves stereochemical ambiguities and validates bond lengths/angles in the oxadiazole and benzamide groups .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. These predict sites for electrophilic/nucleophilic attack, aiding in understanding reaction pathways with biological targets or catalysts .
- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reactivity in physiological or synthetic conditions. Compare computed NMR shifts with experimental data to validate accuracy .
Q. What strategies can address contradictions between computational predictions and experimental data (e.g., unexpected regioselectivity)?
- Methodological Answer :
- Re-evaluate Functional Choices : Test alternative DFT functionals (e.g., M06-2X for non-covalent interactions) or post-Hartree–Fock methods (e.g., MP2) if discrepancies arise in bond-length predictions.
- Dynamic Effects : Perform molecular dynamics (MD) simulations to assess conformational flexibility, which static DFT models may overlook. For example, steric hindrance from the 3-methyl group on the oxadiazole might influence reaction outcomes .
- Experimental Replication : Synthesize derivatives with modified substituents (e.g., replacing fluorine with chlorine) to isolate variables causing contradictions .
Q. How can researchers investigate the biological activity of this compound, given its structural similarity to known pharmacophores?
- Methodological Answer :
- Target Hypothesis : The oxadiazole and benzamide motifs are common in kinase inhibitors and GPCR ligands. Prioritize targets like tyrosine kinases or serotonin receptors using docking studies (e.g., AutoDock Vina) .
- In Vitro Assays :
- Enzyme Inhibition : Test against acetylcholinesterase or phosphodiesterases using colorimetric assays (e.g., Ellman’s reagent for cholinesterase activity).
- Cell-Based Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to structurally related compounds in and .
Q. What advanced analytical methods can resolve stability issues (e.g., degradation under storage)?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then analyze degradants via LC-MS/MS. The difluoro group may hydrolyze under acidic conditions, forming carboxylic acid derivatives.
- HPLC Method Optimization : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate degradation products. Monitor at 254 nm (aromatic absorption) and 220 nm (oxadiazole ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
